(Z)-Fluoxastrobin

説明

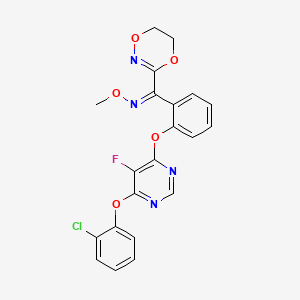

Structure

3D Structure

特性

IUPAC Name |

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-ITYLOYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905144 | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

887973-21-9, 193740-76-0, 361377-29-9 | |

| Record name | Fluoxastrobin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887973219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXASTROBIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YQY15C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-Fluoxastrobin: Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide renowned for its efficacy in controlling a wide array of plant pathogenic fungi.[1] As a member of the quinone outside inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration, a vital cellular process in fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. Detailed experimental protocols for its analysis and the assessment of its biological activity are presented, alongside a molecular-level visualization of its mechanism of action. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical research, fungal biology, and drug development.

Chemical Structure and Properties

This compound is an organic compound with a complex molecular architecture. Its systematic IUPAC name is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine.[2][3] The molecule exhibits geometrical isomerism due to the C=N double bond of the O-methyloxime group, with the (Z)-isomer being a key component of its fungicidal activity.

The chemical structure of this compound is characterized by a central phenyl ring linked to a fluorinated pyrimidine ring via an ether bond, which in turn is substituted with a chlorophenoxy group. The other side of the central phenyl ring bears a methanone O-methyloxime moiety connected to a dihydro-dioxazine ring. This intricate arrangement of aromatic and heterocyclic rings, along with the specific stereochemistry of the oxime group, is crucial for its biological activity.

Physicochemical Properties of Fluoxastrobin

A summary of the key physicochemical properties of Fluoxastrobin is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | [1][4] |

| Molecular Weight | 458.83 g/mol | [1][2][4][5] |

| CAS Number | 361377-29-9 ((E)- and (Z)-isomers) | [4][6] |

| (Z)-Isomer CAS Number | 887973-21-9 | [2][7] |

| Appearance | White crystalline solid | [6] |

| Odor | Weak | [6] |

| Melting Point | 103-108 °C | [4][6] |

| Boiling Point | Decomposes before boiling | [8] |

| Water Solubility | 2.56 mg/L (at 20 °C) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.86 (at 20 °C) | [6] |

| Vapor Pressure | 6 x 10⁻⁷ mPa (at 20 °C, extrapolated) | [6] |

| Henry's Law Constant | 1.1 x 10⁻¹² atm·m³/mol (estimated) |

Fungicidal Mode of Action

This compound belongs to the strobilurin class of fungicides, which act as quinone outside inhibitors (QoIs).[1] The primary target of these fungicides is the cytochrome bc₁ complex (also known as Complex III) within the mitochondrial respiratory chain of fungal cells.[4] By inhibiting this complex, this compound effectively disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.

The cytochrome bc₁ complex plays a crucial role in the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol (Coenzyme Q₁₀H₂) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. This compound specifically binds to the Qo site of cytochrome b, one of the subunits of the cytochrome bc₁ complex. This binding event physically blocks the oxidation of ubiquinol, thereby halting the flow of electrons to cytochrome c and the subsequent steps of cellular respiration. The disruption of the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation, results in a severe energy deficit within the fungal cell, preventing spore germination and mycelial growth.[4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of strobilurin fungicides, including this compound, involves multi-step chemical reactions. While the precise industrial synthesis protocols are often proprietary, the general approach is based on the assembly of the key structural fragments. The synthesis of the core structure is inspired by the natural product strobilurin A. A key step in the synthesis of many strobilurins is the formation of the β-methoxyacrylate group or its bioisostere. In the case of this compound, the synthesis would involve the coupling of the substituted phenyl-pyrimidine ether moiety with the dihydro-dioxazine-methanone oxime fragment. The stereoselective formation of the (Z)-isomer of the oxime is a critical aspect of the synthesis to ensure high fungicidal activity.

Analytical Methods for Residue Analysis

Accurate and sensitive analytical methods are crucial for determining the residues of this compound in environmental and agricultural samples. A common and effective method is Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector.

Sample Preparation and Extraction:

-

Homogenize the sample (e.g., fruit, beverage).

-

Extract the sample with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.

-

Centrifuge the mixture and collect the supernatant.

-

Clean up the extract using Gel Permeation Chromatography (GPC) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for UPLC analysis.

UPLC-PDA Conditions:

-

Column: A C18 reversed-phase column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 3:7, v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 251 nm.

-

Quantification: External standard calibration with certified reference standards of this compound.

This method typically achieves low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range, making it suitable for regulatory monitoring.

Bioassays for Fungicidal Efficacy

The fungicidal activity of this compound can be evaluated in vitro through various bioassays that measure its effect on fungal growth and development. Two standard methods are the mycelial growth inhibition assay and the spore germination inhibition assay.

This assay determines the concentration of the fungicide required to inhibit the vegetative growth of a fungus.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain the desired test concentrations.

-

Incorporate the fungicide dilutions into a molten fungal growth medium, such as Potato Dextrose Agar (PDA), before it solidifies. The final solvent concentration should be kept low (e.g., <1% v/v) to avoid inhibitory effects.

-

Pour the amended PDA into sterile Petri dishes. A control set of plates containing the medium with the solvent but without the fungicide should also be prepared.

-

Place a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

-

Determine the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

This assay assesses the effect of the fungicide on the germination of fungal spores.

Protocol:

-

Prepare a suspension of fungal spores in sterile distilled water from a mature culture. The concentration of the spore suspension should be adjusted to a specific value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

-

Prepare a series of dilutions of this compound as described for the mycelial growth inhibition assay.

-

Mix the spore suspension with the fungicide dilutions in sterile microcentrifuge tubes or on a cavity slide. A control with only the spore suspension and the solvent should be included.

-

Incubate the mixtures in a humid chamber at the optimal temperature for spore germination (e.g., 25 °C) for a specific period (e.g., 24 hours).

-

After incubation, place a drop of the suspension on a microscope slide and observe under a microscope.

-

Count the number of germinated and non-germinated spores in a random sample of at least 100 spores for each treatment and replicate. A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore.

-

Calculate the percentage of spore germination inhibition for each concentration.

-

Determine the EC₅₀ value for spore germination inhibition as described above.

Efficacy and Spectrum of Activity

This compound is a broad-spectrum fungicide effective against a wide range of plant pathogenic fungi belonging to the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. It is used to control diseases on a variety of crops, including cereals, fruits, vegetables, and turf. Its systemic and translaminar properties allow for the protection of new growth and untreated plant surfaces.

Conclusion

This compound is a potent and widely used fungicide with a well-defined mode of action targeting mitochondrial respiration in fungi. Its unique chemical structure and favorable physicochemical properties contribute to its excellent fungicidal activity and broad-spectrum efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and biological evaluation of this important agrochemical. Further research into the development of new strobilurin analogues and the management of fungicide resistance will continue to be important areas of investigation for ensuring sustainable crop protection.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Inhibition of mycelial growth of fungi associated with anthracnose in yam (Dioscorea alata) [scielo.sa.cr]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The strobilurin fungicides. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

An In-Depth Technical Guide to the Discovery and Synthesis of (Z)-Fluoxastrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a prominent member of the strobilurin class of fungicides, a group of agrochemicals inspired by a natural product from the fungus Strobilurus tenacellus.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the synthetic pathways, provides experimental protocols for key steps, and presents its biological activity through a summary of its fungicidal efficacy. The document also illustrates the underlying biochemical pathway inhibited by this class of compounds and the logical workflow from synthesis to biological evaluation.

Introduction: The Rise of Strobilurin Fungicides

The discovery of strobilurins marked a significant advancement in the development of fungicides for agricultural crop protection.[3] The first natural strobilurins, Strobilurin A and B, were isolated from the mycelium of the fungus Strobilurus tenacellus.[2][4] These natural compounds exhibited potent antifungal activity but were often limited by their instability in light. This led to extensive research and development by agrochemical companies to create synthetic analogues with improved photostability and a broader spectrum of activity.[1]

Fluoxastrobin, developed by Bayer CropScience, is a second-generation strobilurin fungicide.[5] Like other strobilurins, its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[2]

This guide focuses on the (Z)-isomer of Fluoxastrobin, providing a detailed examination of its chemical synthesis and biological significance.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. The overall synthetic scheme is presented below, followed by detailed experimental protocols for the key reactions.

A plausible synthetic pathway for this compound involves the initial synthesis of two key intermediates: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (I-1) and (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (I-2) . These intermediates are then coupled to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate I-1)

This procedure is based on the general reaction described in patent literature. In a suitable reaction vessel, 4,6-dichloro-5-fluoropyrimidine is reacted with 2-chlorophenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.

Protocol 2.1.2: Synthesis of (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (Intermediate I-2)

The synthesis of this intermediate can be adapted from procedures for the (E)-isomer. The process starts with the reaction of benzofuran-3(2H)-one O-methyl oxime with a nitrite, such as n-butyl nitrite or tert-butyl nitrite, in the presence of a metal alkoxide to form (2Z,3Z)-2,3-benzofuran-dione O3-methyl dioxime. This intermediate is then reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to yield (2Z,3Z)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime. The final step involves an acid-catalyzed rearrangement and cyclization of this product to form the desired (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime. The product is typically isolated by filtration.

Protocol 2.1.3: Synthesis of this compound

This compound is synthesized by the reaction of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate I-1) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (Intermediate I-2). The reaction is carried out in a suitable solvent, such as acetonitrile, DMF, or DMSO, in the presence of a base to facilitate the coupling. The reaction temperature can range from ambient to elevated temperatures (e.g., 40-80 °C). After the reaction is complete, the crude this compound is isolated. It is important to note that this compound can be isomerized to the more stable (E)-isomer under certain conditions, such as in the presence of an acid catalyst (e.g., methanesulfonic acid, sulfuric acid, or phosphoric acid).

Characterization Data

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is limited, the following table summarizes the expected and reported data for the final product and key intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected Mass Spectrum (m/z) |

| This compound | C₂₁H₁₆ClFN₄O₅ | 458.83 | Aromatic protons, OCH₃, OCH₂, CH₂ | Aromatic carbons, C=N, C=O, OCH₃, OCH₂, CH₂ | [M+H]⁺ at 459.08 |

| I-1 | C₁₀H₅Cl₂FN₂O | 263.07 | Aromatic protons | Aromatic carbons, pyrimidine carbons | [M+H]⁺ at 262.98 |

| I-2 | C₁₁H₁₂N₂O₄ | 236.23 | Aromatic protons, OCH₃, OCH₂, CH₂ | Aromatic carbons, C=N, C=O, OCH₃, OCH₂, CH₂ | [M+H]⁺ at 237.08 |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogens. Its primary mode of action is the inhibition of mitochondrial respiration, a vital process for energy production in fungal cells.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The electron transport chain in mitochondria is composed of several protein complexes. This compound specifically targets Complex III, also known as the cytochrome bc1 complex. It binds to the Qo (Quinone outside) site of this complex, which is responsible for oxidizing ubiquinol. This binding event blocks the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP by ATP synthase, leading to a depletion of cellular energy and ultimately, the death of the fungal cell.

Caption: Mechanism of action of this compound.

Fungicidal Spectrum and Efficacy

| Fungal Pathogen | Common Disease | Crop | Representative EC₅₀ (µg/mL) |

| Alternaria solani | Early Blight | Potato, Tomato | 0.01 - 1.0 |

| Pyricularia oryzae | Rice Blast | Rice | 0.1 - 5.0 |

| Puccinia triticina | Leaf Rust | Wheat | 0.05 - 2.0 |

| Sclerotinia sclerotiorum | White Mold | Canola, Soybean | 0.1 - 10.0 |

| Rhizoctonia solani | Rhizoctonia Root Rot | Various | 0.5 - 15.0 |

Note: The EC₅₀ values are indicative and can vary depending on the specific isolate, experimental conditions, and whether the tested compound is the (Z)- or (E)-isomer.

Experimental and Developmental Workflow

The discovery and development of a new fungicide like this compound follows a structured workflow, from initial synthesis to final product registration. This process involves a continuous feedback loop between chemical synthesis, biological screening, and optimization.

Caption: Experimental workflow for fungicide discovery.

Conclusion

This compound is a testament to the success of synthetic chemistry in improving upon nature's templates. Its development from the natural strobilurins has provided the agricultural industry with a powerful tool for managing a wide range of devastating fungal diseases. A thorough understanding of its synthesis, mechanism of action, and biological activity is crucial for its effective and sustainable use in crop protection. This technical guide has provided a detailed overview of these key aspects, offering valuable information for researchers and professionals in the field of drug and pesticide development. Further research into the specific biological activity of the (Z)-isomer and the development of novel synthetic routes will continue to be areas of interest in the scientific community.

References

- 1. US20150011753A1 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. design-synthesis-and-fungicidal-evaluation-of-novel-pyraclostrobin-analogues - Ask this paper | Bohrium [bohrium.com]

(Z)-Fluoxastrobin mechanism of action in fungi

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Fluoxastrobin in Fungi

Introduction

This compound is a potent, broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1][2] Strobilurins are a significant group of fungicides utilized for disease control in a wide array of crops, including cereals, fruits, and vegetables.[1][3] They are classified as Quinone outside Inhibitors (QoIs), a designation that directly reflects their biochemical mode of action.[4][5] This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its antifungal effects, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary fungicidal activity of this compound stems from its highly specific inhibition of mitochondrial respiration in fungal cells.[3][4] Like other strobilurin fungicides, it targets Complex III, also known as the cytochrome bc1 complex, a critical component of the electron transport chain (ETC) located in the inner mitochondrial membrane.[1][6]

The process unfolds as follows:

-

Target Site: this compound specifically binds to the Quinone "outside" (Qo) binding site of cytochrome b, which is a subunit of the cytochrome bc1 complex.[4][5][6]

-

Interruption of Electron Flow: This binding action physically blocks the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[1] This step is a crucial juncture in the ETC, responsible for pumping protons across the inner mitochondrial membrane.

-

Disruption of Oxidative Phosphorylation: By halting electron transport, this compound effectively decouples this process from ATP synthesis. The proton motive force required to drive ATP synthase is dissipated, leading to a severe reduction in cellular ATP production.[1][7]

-

Cellular Energy Depletion: The resulting energy deficit has widespread consequences for the fungal cell. Essential metabolic processes, maintenance of membrane potentials, and other energy-dependent functions are compromised.[1] This ultimately prevents fungal spore germination and mycelial growth, leading to the cessation of infection.[8]

This highly specific, single-site mode of action makes QoI fungicides like Fluoxastrobin very effective but also susceptible to the development of resistance through target site mutations.[5][6]

Visualization of the Inhibitory Pathway

The following diagram illustrates the mitochondrial electron transport chain and the precise point of inhibition by this compound.

Caption: this compound inhibits Complex III, blocking electron flow and ATP synthesis.

Quantitative Data: In Vitro Inhibitory Activity

The efficacy of a fungicide is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as mycelial growth or spore germination. While specific IC50 values for this compound against a wide range of fungi require targeted literature searches for each pathogen, published data for related QoI fungicides demonstrate their high potency. The IC50 is a crucial metric for comparing the intrinsic activity of different fungicides and for monitoring shifts in fungal sensitivity that may indicate the development of resistance.[9][10][11]

| Fungicide Class | Target Pathogen Example | Process Measured | Typical IC50 Range (mg/L or µg/mL) | Reference |

| QoI (Strobilurins) | Bipolaris sorokiniana | Mycelial Growth | 0.005 - 0.1 | [9][11] |

| QoI (Strobilurins) | Drechslera tritici-repentis | Mycelial Growth | 0.01 - 0.5 | [9][11] |

| QoI (Strobilurins) | Puccinia triticina | Urediniospore Germination | < 1.0 | [10] |

| QoI (Strobilurins) | Phakopsora pachyrhizi | Urediniospore Germination | 0.005 - 0.82 | [11] |

Note: The values presented are indicative for the QoI class. The precise IC50 for this compound can vary significantly depending on the fungal species, the specific isolate, and the experimental conditions.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key biochemical and microbiological assays.

Protocol: Fungal Respiration Measurement (Oxygen Consumption Assay)

This protocol determines the effect of this compound on the overall respiratory activity of fungal cells.

Objective: To measure the rate of oxygen consumption by a fungal suspension in the presence and absence of the inhibitor.

Methodology:

-

Fungal Culture Preparation: Grow the target fungus in a suitable liquid medium to obtain a sufficient quantity of mycelia or spores. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual media.

-

Cell Suspension: Resuspend the fungal cells in a respiration buffer (e.g., a phosphate buffer with a carbon source like glucose) to a standardized density.

-

Oxygen Electrode System: Calibrate a Clark-type oxygen electrode or a fluorescence-based oxygen sensor in a sealed, temperature-controlled chamber (e.g., an Oxygraph).

-

Baseline Respiration: Add the fungal suspension to the chamber and record the baseline rate of oxygen consumption for several minutes.

-

Inhibitor Addition: Introduce a known concentration of this compound (solubilized in a suitable solvent like DMSO) into the chamber.

-

Post-Inhibition Measurement: Continue to record oxygen consumption. A potent respiratory inhibitor will cause a rapid decrease or complete cessation of oxygen uptake.

-

Controls: Run parallel experiments with the solvent (DMSO) alone to ensure it has no effect on respiration. Use known inhibitors of other respiratory complexes (e.g., Rotenone for Complex I, Antimycin A for Complex III, Cyanide for Complex IV) as positive controls.[12]

-

Data Analysis: Calculate the rate of oxygen consumption (nmol O2/min/mg of biomass) before and after the addition of the inhibitor. Express the inhibition as a percentage of the baseline rate.

Protocol: In Vitro Fungal Growth Inhibition Assay (IC50 Determination)

This protocol is used to quantify the potency of this compound by determining its IC50 value against a target fungus.

Objective: To determine the concentration of this compound that inhibits fungal growth by 50%.

Methodology:

-

Media Preparation: Prepare a suitable liquid or solid (agar) growth medium for the target fungus.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent such as DMSO.

-

Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. For agar-based assays, amend the molten agar with the different fungicide concentrations before pouring the plates. For liquid assays, add the dilutions to the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate the center of each agar plate or each well of the microtiter plate with a standardized amount of fungal spores or a mycelial plug.

-

Incubation: Incubate the plates/microtiter plates under optimal growth conditions (temperature, light) for a defined period (e.g., 3-7 days), until significant growth is observed in the control (no inhibitor) treatment.

-

Growth Measurement:

-

Solid Media: Measure the diameter of the fungal colony.

-

Liquid Media: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader, which correlates with biomass.

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of the IC50 Determination Workflow

Caption: Workflow for determining the IC50 value of this compound.

Mechanism of Fungal Resistance

The single-site action of QoI fungicides imposes strong selection pressure, leading to the emergence of resistant fungal populations.[5] The predominant mechanism of resistance is a target site modification resulting from a point mutation in the mitochondrial cytochrome b gene (CYTB).[6]

-

G143A Mutation: The most common mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This amino acid change is located near the Qo binding site and sterically hinders the binding of strobilurin fungicides, including Fluoxastrobin, dramatically reducing their efficacy.

-

Cross-Resistance: Because all strobilurin fungicides share the same binding site, a mutation conferring resistance to one member of the class typically results in cross-resistance to all other QoI fungicides.[4][5]

Visualization of the Resistance Mechanism

Caption: Resistance to this compound via target site mutation.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the specific inhibition of the cytochrome bc1 complex in the fungal mitochondrial electron transport chain. By binding to the Qo site, it disrupts the vital process of ATP synthesis, leading to a rapid depletion of cellular energy and potent fungicidal activity. This targeted action, while highly effective, underscores the importance of resistance management strategies to preserve the utility of this important class of fungicides. The experimental protocols detailed herein form the basis for the continued study of its efficacy and for monitoring the evolution of fungal pathogen populations.

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 3. global-agriculture.com [global-agriculture.com]

- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 5. resistance.nzpps.org [resistance.nzpps.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 9. scispace.com [scispace.com]

- 10. Relationship between IC50determined in vitro/in vivoand the fungicide rate used in the Field [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical Pathway of (Z)-Fluoxastrobin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide widely utilized in agriculture for the control of a variety of fungal pathogens. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its primary mechanism of action is the disruption of mitochondrial respiration. This technical guide provides a comprehensive overview of the biochemical pathway of this compound inhibition, detailing its molecular target, the consequences of this inhibition, and the mechanisms by which fungal pathogens develop resistance. This document includes a summary of available quantitative data on the inhibitory effects of related strobilurin fungicides, detailed experimental protocols for studying this pathway, and visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic fungicide belonging to the strobilurin class, which are derivatives of the naturally occurring antifungal compound strobilurin A.[1] These compounds are a cornerstone of modern agriculture due to their high efficacy against a wide range of fungal diseases in various crops.[1] The fungicidal activity of this compound and other strobilurins stems from their ability to inhibit mitochondrial respiration, a fundamental process for energy production in aerobic organisms.[1][2]

The Biochemical Pathway of Inhibition

The primary target of this compound is the cytochrome bc1 complex , also known as Complex III , a key enzyme in the mitochondrial electron transport chain.[1][3][4]

The Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donor molecules to oxygen, the final electron acceptor. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP through oxidative phosphorylation.

Inhibition of the Cytochrome bc1 Complex

This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[5] This binding event physically obstructs the oxidation of ubiquinol (Coenzyme Q10H2), a key step in the Q-cycle. The blockage of electron transfer at the Qo site disrupts the entire electron transport chain, leading to a cascade of detrimental effects for the fungal cell.

The direct consequences of this inhibition include:

-

Cessation of ATP Synthesis: The disruption of the proton gradient halts the production of ATP, the primary energy currency of the cell.

-

Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide radicals and other ROS, causing oxidative stress and cellular damage.

-

Inhibition of Fungal Growth and Spore Germination: Deprived of energy, the fungal cell cannot sustain essential metabolic processes, leading to the inhibition of growth, spore germination, and ultimately, cell death.

Mechanism of Fungicide Resistance

The widespread use of QoI fungicides has led to the emergence of resistant fungal populations. The primary mechanism of resistance is the alteration of the target site, the cytochrome b protein.

Target Site Mutations

Resistance to this compound and other QoI fungicides is most commonly conferred by single nucleotide polymorphisms (SNPs) in the mitochondrial cytochrome b (cytb) gene. These mutations result in amino acid substitutions at or near the Qo binding site, reducing the binding affinity of the fungicide.

The most frequently observed mutations include:

-

G143A: A substitution of glycine to alanine at position 143. This is the most common and significant mutation, often conferring a high level of resistance.[5]

-

F129L: A substitution of phenylalanine to leucine at position 129. This mutation generally results in a moderate level of resistance.[6]

-

G137R: A substitution of glycine to arginine at position 137. This mutation is less common and also confers moderate resistance.

The presence of a type I intron immediately following codon 143 in the cytb gene of some fungal species, such as rusts, can prevent the G143A mutation from being viable, as it would disrupt the splicing of the intron, leading to a non-functional protein.[7]

Quantitative Data on Strobilurin Inhibition

Table 1: In Vitro Inhibitory Activity of Pyraclostrobin against Corynespora cassiicola

| Isolate Type | Mutation in cytb | Mean EC50 (µg/mL) |

| Wild-Type (Sensitive) | None | 0.006 - 0.01 |

| Resistant | G143A | 1.67 - 8.82 |

| Data adapted from a study on pyraclostrobin resistance in C. cassiicola. |

Table 2: Comparative Efficacy of Strobilurin Fungicides against Drechslera tritici-repentis

| Fungicide | IC50 for Mycelial Growth (mg/L a.i.) |

| Azoxystrobin | 1.09 |

| Pyraclostrobin | Not specified |

| Trifloxystrobin | 30.72 |

| Data from a comparative study of fungicide efficacy.[8] |

Table 3: Calculated Binding Free Energy of QoI Fungicides to Cytochrome b

| Fungicide | Fungal Species | Target | Experimental pIC50 | Calculated ΔG (kcal/mol) |

| Azoxystrobin | Zymoseptoria tritici | Wild-Type | 7.33 | -10.0 ± 0.2 |

| Azoxystrobin | Zymoseptoria tritici | G143A Mutant | 4.39 | -6.0 ± 0.3 |

| Pyraclostrobin | Zymoseptoria tritici | Wild-Type | 8.00 | -10.9 ± 0.2 |

| Pyraclostrobin | Zymoseptoria tritici | G143A Mutant | 5.00 | -6.8 ± 0.2 |

| Metyltetraprole | Zymoseptoria tritici | Wild-Type | 7.64 | -10.4 ± 0.2 |

| Metyltetraprole | Zymoseptoria tritici | G143A Mutant | 7.14 | -9.7 ± 0.2 |

| Data from a molecular modeling study.[5] |

Experimental Protocols

The following protocols provide a general framework for studying the inhibitory effects of this compound on fungal mitochondrial respiration.

Protocol for In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungus in vitro.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare a stock solution of this compound.

-

Prepare serial dilutions of the stock solution to achieve the desired final concentrations in the agar.

-

Autoclave the PDA medium and cool it to approximately 50-60°C.

-

Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

-

From a fresh culture of the fungal isolate, cut a mycelial plug (e.g., 5 mm diameter) from the leading edge of the colony using a sterile cork borer.

-

Place the mycelial plug in the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

Protocol for Isolation of Fungal Mitochondria and Measurement of Complex III Activity

This protocol describes the isolation of functional mitochondria from fungal mycelia and the subsequent measurement of cytochrome bc1 complex activity.

Materials:

-

Fungal mycelia

-

Mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, EGTA, and BSA)

-

Dounce homogenizer or similar disruption device

-

Centrifuge

-

Spectrophotometer or microplate reader

-

Assay buffer (e.g., potassium phosphate buffer)

-

Ubiquinol (e.g., decylubiquinol) as the substrate

-

Cytochrome c as the electron acceptor

-

This compound

-

Antimycin A (a known Complex III inhibitor, as a positive control)

Procedure: Part A: Isolation of Mitochondria

-

Grow the fungal culture in a suitable liquid medium and harvest the mycelia by filtration.

-

Wash the mycelia with distilled water and then with the mitochondrial isolation buffer.

-

Resuspend the mycelia in cold isolation buffer and disrupt the cells using a Dounce homogenizer or other appropriate method.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

-

Repeat the high-speed centrifugation and resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension.

Part B: Measurement of Complex III (Cytochrome c Reductase) Activity

-

In a spectrophotometer cuvette or microplate well, add the assay buffer, cytochrome c, and the mitochondrial suspension.

-

Add varying concentrations of this compound (or the solvent for the control) and pre-incubate for a few minutes.

-

Initiate the reaction by adding the substrate, ubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of cytochrome c reduction.

-

To confirm that the measured activity is specific to Complex III, perform a parallel assay in the presence of Antimycin A. The Antimycin A-sensitive rate represents the true Complex III activity.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of Complex III activity against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of the fungal mitochondrial respiratory chain, acting specifically on the cytochrome bc1 complex. Its efficacy is rooted in the disruption of cellular energy production. However, the emergence of resistance, primarily through mutations in the cytochrome b gene, poses a significant challenge to its long-term use. A thorough understanding of the biochemical pathway of inhibition and the mechanisms of resistance is crucial for the development of effective resistance management strategies and the design of novel fungicides that can overcome existing resistance. The experimental protocols outlined in this guide provide a foundation for further research into the inhibitory properties of this compound and other QoI fungicides.

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of the F129L mutation in the cytochrome b gene in Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Data and Analysis of (Z)-Fluoxastrobin

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its chemical structure features a C=N-OCH₃ oxime ether group, which gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E)-isomer is generally the more thermodynamically stable and biologically active form. This guide focuses on the spectroscopic characterization of the (Z)-isomer of Fluoxastrobin.

It is important to note that while the (Z)-isomer (CAS 887973-21-9) is commercially available as a reference standard, detailed experimental spectroscopic data specifically for the purified (Z)-isomer is scarce in publicly available scientific literature. Most published data pertains to "Fluoxastrobin" without specifying the isomer, and it is presumed to be for the dominant (E)-isomer. This guide will present the available data for the (E)-isomer and discuss the theoretical spectroscopic differences expected for the (Z)-isomer, alongside generalized experimental protocols for its analysis.

Data Presentation: Spectroscopic Data of Fluoxastrobin Isomers

The following tables summarize the available spectroscopic data, which is attributed primarily to the (E)-isomer unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data of (E)-Fluoxastrobin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) | Expected Difference for (Z)-Isomer |

| 3.85 | s | 3H | -OCH₃ | Significant shift due to anisotropic effect of the adjacent aromatic ring |

| 4.16 | t | 2H | -OCH₂- (dioxazine) | Minor shift |

| 4.47 | t | 2H | -NCH₂- (dioxazine) | Minor shift |

| 7.26 - 7.41 | m | 8H | Aromatic protons | Protons on the phenyl ring closest to the C=N bond will experience a different magnetic environment and show significant shifts. |

| 8.02 | s | 1H | Pyrimidine-H | Minor shift |

Table 2: Infrared (IR) Spectroscopic Data of (E)-Fluoxastrobin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3073 | weak | Aromatic C-H stretch |

| 2937 | strong | Aliphatic C-H stretch |

| 1601 | strong | C=N stretch (pyrimidine/oxime) |

| 1572 | strong | C=C stretch (aromatic) |

| 1448 | strong | C-H bend |

| 1217 | medium | C-O-C stretch (aryl ether) |

| 1049 | medium | C-O stretch |

Note: The IR spectrum of the (Z)-isomer is expected to be very similar to the (E)-isomer, as they are diastereomers. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observable.

Table 3: Mass Spectrometry Data of (E)-Fluoxastrobin

| m/z | Ion |

| 459.1 | [M+H]⁺ |

| 427.0 | [M-OCH₃]⁺ or similar fragmentation |

| 382.9 | Fragment |

| 366.7 | Fragment |

| 340.0 | Fragment |

Note: The mass spectrum is not expected to differentiate between (E) and (Z) isomers as they have the same molecular weight (458.83 g/mol ) and will likely exhibit identical fragmentation patterns under standard electron ionization (EI) or electrospray ionization (ESI) conditions.[1]

Table 4: UV-Visible Spectroscopic Data

| λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Solvent |

| 250 | 19358 | Not Specified |

Note: The UV-Vis spectrum is determined by the chromophores in the molecule. Both isomers share the same chromophoric system, and thus, their UV-Vis spectra are expected to be nearly identical.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of (Z)-Fluoxastrobin.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to confirm the structure and isomeric purity of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound reference standard.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule. Compare the spectrum to that of the (E)-isomer to identify shifts indicative of the (Z) configuration.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=N, C-O, aromatic C=C).

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

-

Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Sample Preparation (LC-MS with ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Filter the sample solution through a 0.22 µm syringe filter if necessary.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it into the LC system.

-

Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of C₂₁H₁₆ClFN₄O₅ (458.0793).

-

Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions that support the proposed structure.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of the isomerization between (Z) and (E)-Fluoxastrobin.

References

(Z)-Fluoxastrobin's Mode of Action on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin is a member of the strobilurin class of fungicides, which are widely used in agriculture to control a broad spectrum of fungal pathogens.[1] Its primary mode of action is the inhibition of mitochondrial respiration, a critical process for cellular energy production in fungi.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the mitochondrial electron transport chain, with a focus on its interaction with Complex III (the cytochrome bc1 complex). The guide includes a summary of its inhibitory effects, detailed experimental protocols for assessing its impact on mitochondrial function, and visual representations of the involved pathways and workflows.

Introduction to this compound and the Mitochondrial Electron Transport Chain

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides.[1][2] The fungicidal activity of QoIs stems from their ability to block the transfer of electrons within the mitochondrial respiratory chain, thereby halting the production of ATP, the cell's primary energy currency.[1][2]

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from electron donors to a final electron acceptor, oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. The key complexes of the ETC are Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), Complex III (cytochrome bc1 complex), and Complex IV (cytochrome c oxidase).

The Molecular Target: Complex III (Cytochrome bc1 Complex)

The specific target of this compound and other QoI fungicides is the cytochrome bc1 complex, also known as Complex III.[1] This complex plays a crucial role in the ETC by oxidizing ubiquinol and transferring the resulting electrons to cytochrome c. This process contributes to the proton gradient across the inner mitochondrial membrane.

Complex III has two distinct binding sites for ubiquinone/ubiquinol: the Quinone outside (Qo) site and the Quinone inside (Qi) site.[3] this compound, being a QoI, binds to the Qo site of the cytochrome b subunit within Complex III.[2] This binding action physically obstructs the ubiquinol oxidation pocket, preventing the transfer of electrons to the iron-sulfur protein (ISP) and subsequently to cytochrome c1 and cytochrome c.[4]

Mechanism of Inhibition and its Consequences

The binding of this compound to the Qo site leads to a cascade of inhibitory effects:

-

Blocked Electron Flow: The primary consequence is the interruption of electron flow from ubiquinol to cytochrome c.[2]

-

Inhibition of Proton Translocation: By preventing the oxidation of ubiquinol at the Qo site, the pumping of protons across the inner mitochondrial membrane by Complex III is halted.

-

Collapse of Mitochondrial Membrane Potential: The disruption of proton pumping leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane, also known as the mitochondrial membrane potential.

-

Cessation of ATP Synthesis: The diminished proton gradient severely impairs the ability of ATP synthase to produce ATP, leading to a cellular energy crisis.[1][5]

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III can lead to the accumulation of electrons within the earlier complexes of the ETC, which can then leak and react with molecular oxygen to form superoxide radicals and other reactive oxygen species.

The overall impact on the fungal cell is a rapid depletion of energy, leading to the inhibition of essential cellular processes such as spore germination and mycelial growth.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a general experimental workflow for its analysis.

Figure 1. Signaling pathway of this compound's inhibition of mitochondrial respiration.

Figure 2. General experimental workflow for assessing the impact of this compound.

Quantitative Data on Inhibitory Effects

| Fungicide | Target Organism/System | IC50 Value (µM) | Reference |

| Azoxystrobin | Aspergillus parasiticus | 0.40 | [6] |

| Pyraclostrobin | Aspergillus parasiticus | 0.06 | [6] |

| Kresoxim-methyl | Aspergillus parasiticus | 0.06 | [6] |

| Trifloxystrobin | Aspergillus parasiticus | 0.90 | [6] |

| Picoxystrobin | Aspergillus parasiticus | 8.6 | [6] |

| Metominostrobin | Aspergillus parasiticus | 9.9 | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mode of action of this compound on mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from established methods for assessing mitochondrial function in living cells.[6][7][8]

Objective: To measure the effect of this compound on basal and maximal mitochondrial respiration.

Materials:

-

Seahorse XFe96 or similar extracellular flux analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Cultured cells of interest (e.g., fungal spheroplasts, mammalian cells)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Compound Preparation: Prepare a dilution series of this compound in the assay medium. Also, prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A.

-

Assay Setup:

-

Remove the cell culture medium from the microplate and wash the cells with the pre-warmed assay medium.

-

Add the final volume of assay medium containing the different concentrations of this compound or vehicle control to the wells.

-

Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

-

Seahorse XF Analyzer Measurement:

-

Calibrate the sensor cartridge in the Seahorse XF analyzer.

-

Place the cell culture microplate into the analyzer.

-

Run the pre-programmed assay protocol, which will typically involve sequential injections of the mitochondrial inhibitors to measure different parameters of mitochondrial respiration:

-

Basal Respiration: Measured before any injections.

-

ATP-linked Respiration: Measured after the injection of oligomycin (an ATP synthase inhibitor).

-

Maximal Respiration: Measured after the injection of FCCP (an uncoupling agent).

-

Non-mitochondrial Respiration: Measured after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

-

-

Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) in real-time. Analyze the dose-dependent effect of this compound on basal and maximal respiration to determine its inhibitory profile.

Cytochrome bc1 Complex (Complex III) Activity Assay

This protocol is based on the spectrophotometric measurement of cytochrome c reduction.[9]

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex III.

Materials:

-

Isolated mitochondria or purified Complex III

-

Spectrophotometer capable of measuring absorbance at 550 nm

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Ubiquinol (Coenzyme Q2H2 or decylubiquinol) as the electron donor

-

Cytochrome c (from bovine heart or horse heart) as the electron acceptor

-

This compound stock solution

-

Potassium cyanide (KCN) or sodium azide to inhibit Complex IV

Procedure:

-

Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN (to prevent re-oxidation of cytochrome c by Complex IV).

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound or vehicle control to the reaction mixture containing the isolated mitochondria or purified Complex III. Pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiation of Reaction: Start the reaction by adding the substrate, ubiquinol.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the initial rate of the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol utilizes a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRM, TMRE, or JC-1)

-

Fluorescence microscope, flow cytometer, or plate reader

-

This compound stock solution

-

FCCP as a positive control for depolarization

Procedure:

-

Cell/Mitochondria Treatment: Incubate the cells or isolated mitochondria with different concentrations of this compound or vehicle control for a specified time.

-

Dye Loading: Add the fluorescent dye (e.g., TMRM) to the samples and incubate for a period sufficient for the dye to accumulate in the mitochondria (typically 20-30 minutes).

-

Fluorescence Measurement:

-

Microscopy: Capture fluorescence images to visualize the changes in mitochondrial membrane potential.

-

Flow Cytometry: Quantify the fluorescence intensity of individual cells.

-

Plate Reader: Measure the overall fluorescence intensity of the cell population in a microplate.

-

-

Positive Control: Treat a set of cells with FCCP to induce complete depolarization of the mitochondrial membrane, serving as a positive control.

-

Data Analysis: Compare the fluorescence intensity of this compound-treated samples to that of the vehicle control. A decrease in fluorescence indicates a reduction in mitochondrial membrane potential.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the Qo site of the cytochrome bc1 complex (Complex III). This targeted inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately resulting in fungal cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the bioenergetic effects of this compound and other potential mitochondrial inhibitors. Further research to determine the precise IC50 values of this compound across a range of fungal species will be valuable for optimizing its application and understanding the potential for resistance development.

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. The ATP Synthase Subunits FfATPh, FfATP5, and FfATPb Regulate the Development, Pathogenicity, and Fungicide Sensitivity of Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons | Springer Nature Experiments [experiments.springernature.com]

- 9. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of (Z)-Fluoxastrobin Fungicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively covers the fungicidal activity of Fluoxastrobin, which is predominantly the biologically active (E)-isomer. Specific quantitative data and in-depth studies on the fungicidal activity of the (Z)-isomer of Fluoxastrobin are limited. This guide provides a framework for the preliminary screening of (Z)-Fluoxastrobin based on established methodologies for strobilurin fungicides and general principles of mycology. The mechanism of action described is for the strobilurin class of fungicides, to which this compound belongs.

Introduction

This compound is a geometric isomer of Fluoxastrobin, a broad-spectrum strobilurin fungicide.[1] Strobilurins are a significant class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This disruption of ATP synthesis is ultimately lethal to the fungus. While the (E)-isomer is typically the more biologically active form, understanding the fungicidal potential of the (Z)-isomer is crucial for a comprehensive assessment of the active ingredient and its metabolites.

This technical guide outlines the core methodologies for the preliminary screening of the fungicidal activity of this compound. It includes detailed experimental protocols for key in vitro assays and a visualization of the established signaling pathway for strobilurin fungicides.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from preliminary fungicidal activity screening. Due to the limited availability of specific data for this compound in the public domain, these tables are presented as a guide for data organization and presentation.

Table 1: In Vitro Mycelial Growth Inhibition of this compound against Various Phytopathogenic Fungi

| Fungal Species | EC50 (µg/mL) of this compound | Positive Control (e.g., (E)-Fluoxastrobin) EC50 (µg/mL) | Negative Control |

| Alternaria alternata | Data not available | No inhibition | |

| Botrytis cinerea | Data not available | No inhibition | |

| Fusarium oxysporum | Data not available | No inhibition | |

| Rhizoctonia solani | Data not available | No inhibition | |

| Sclerotinia sclerotiorum | Data not available | No inhibition |

Table 2: In Vitro Spore Germination Inhibition of this compound

| Fungal Species | IC50 (µg/mL) of this compound | Positive Control (e.g., (E)-Fluoxastrobin) IC50 (µg/mL) | Negative Control |